Cas no 921839-04-5 (N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide)

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide is a synthetic organic compound featuring a pyridazine core substituted with a methanesulfonyl group and linked to a phenyl ring via an amide bond. Its molecular structure incorporates both aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The methanesulfonyl group enhances electrophilic reactivity, while the amide linkage contributes to stability and hydrogen-bonding potential. This compound is particularly valuable in medicinal chemistry for its potential as a kinase inhibitor scaffold due to its rigid, planar structure and ability to interact with biological targets. Its well-defined synthetic route allows for efficient derivatization, supporting structure-activity relationship studies.
N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide structure
921839-04-5 structure
Product name:N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide
CAS No:921839-04-5
MF:C19H17N3O3S
MW:367.421582937241
CID:6607392
PubChem ID:27537418

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide
    • N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
    • 921839-04-5
    • 3-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
    • F2099-0056
    • AKOS001951112
    • Inchi: 1S/C19H17N3O3S/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23)
    • InChI Key: POIIBDSMBDIBJO-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=C(C2C=CC(=CC=2)NC(C2=CC=CC(C)=C2)=O)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 367.09906259g/mol
  • Monoisotopic Mass: 367.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 97.4Ų

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2099-0056-2μmol
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
921839-04-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2099-0056-3mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
921839-04-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2099-0056-1mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
921839-04-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2099-0056-2mg
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
921839-04-5 90%+
2mg
$59.0 2023-05-16

Additional information on N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide

N-4-(6-Methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide (CAS No. 921839-04-5): A Comprehensive Overview

N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide (CAS No. 921839-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents. Its pyridazine core and methanesulfonyl group contribute to its distinct chemical properties, making it a valuable intermediate in drug discovery.

The molecular formula of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide is C19H17N3O3S, with a molecular weight of 367.42 g/mol. The compound's structure features a pyridazine ring substituted with a methanesulfonyl group at the 6-position, which enhances its reactivity and binding affinity. This structural motif is particularly relevant in the design of kinase inhibitors, a hot topic in current cancer research and precision medicine.

One of the most searched questions in the field of medicinal chemistry is: "What are the applications of pyridazine derivatives in drug development?" N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide addresses this query by serving as a key scaffold in the synthesis of targeted therapies. Its ability to modulate enzyme activity, particularly in signaling pathways, has been explored in oncology and inflammatory diseases. Researchers are increasingly focusing on its potential to inhibit specific protein kinases, which are often overactive in cancerous cells.

In addition to its pharmaceutical applications, N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide is also studied for its physicochemical properties. The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is crucial for formulation development. Its stability under various pH conditions makes it suitable for oral drug delivery systems, a trending topic in pharmacokinetics and drug formulation.

The synthesis of N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide typically involves multi-step organic reactions, including Suzuki coupling and amide bond formation. These methods are frequently searched by chemists looking for efficient synthetic routes to complex molecules. The compound's purity and yield are critical factors, as they directly impact its efficacy in biological assays. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed to characterize the compound.

Market dynamics for N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide reflect the growing demand for small molecule inhibitors in the pharmaceutical industry. With the rise of personalized medicine and targeted therapies, the compound has become a focal point for drug developers. Its patent status and regulatory considerations are also frequently searched topics, as they influence its commercial viability.

From an SEO perspective, terms like "pyridazine derivatives in drug discovery", "kinase inhibitor synthesis", and "CAS 921839-04-5 applications" are highly relevant to this compound. Integrating these keywords enhances the article's visibility in search engines, catering to researchers and industry professionals seeking detailed information.

In conclusion, N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-methylbenzamide (CAS No. 921839-04-5) represents a promising candidate in modern drug development. Its unique chemical structure, coupled with its potential therapeutic applications, positions it as a valuable asset in the fight against complex diseases. As research progresses, this compound is likely to remain a topic of interest in both academic and industrial settings.

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